molecular formula C22H37N3O5 B2717420 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 2034534-73-9

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2717420
CAS No.: 2034534-73-9
M. Wt: 423.554
InChI Key: NXOONJPYHMGHQV-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H37N3O5 and its molecular weight is 423.554. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on related compounds primarily focuses on their synthesis and structural characterization. For instance, Sanjeevarayappa et al. (2015) synthesized a compound through a condensation reaction involving carbamimide and 3-fluorobenzoic acid, characterizing it via spectroscopic and X-ray diffraction methods. This study emphasizes the importance of understanding the crystallography and molecular interactions of such compounds, which are crucial for their potential applications in medicinal chemistry and material science (Sanjeevarayappa et al., 2015).

Biological Evaluation

Marvanová et al. (2016) explored the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. This research underscores the ongoing efforts to design and assess the biological activities of piperazine derivatives for therapeutic uses. Their methodology in generating and evaluating the hydrochloride salts of these compounds further exemplifies the intricate chemistry involved in optimizing pharmaceutical agents (Marvanová et al., 2016).

Molecular Docking and Activity Studies

Leopoldo et al. (2002) conducted a structure-affinity relationship study on derivatives of a benzamide compound, revealing their potency and selectivity as dopamine D(3) receptor ligands. Such investigations are pivotal in drug discovery, providing insights into the molecular basis of receptor-ligand interactions and the therapeutic potential of new compounds (Leopoldo et al., 2002).

Antimicrobial and Antihypertensive Potential

Kumar et al. (2021) assessed the antibacterial activity of Terazosin derivatives, illustrating the diverse biological applications of piperazine-based compounds. Their work highlights the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Kumar et al., 2021).

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O5/c1-22(2,3)30-16-17(26)15-25-13-11-24(12-14-25)10-9-23-21(27)18-7-6-8-19(28-4)20(18)29-5/h6-8,17,26H,9-16H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOONJPYHMGHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=C(C(=CC=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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